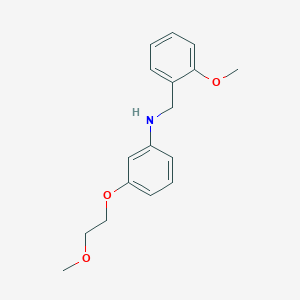![molecular formula C18H17BrN2 B1385265 (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine CAS No. 1391424-92-2](/img/structure/B1385265.png)
(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine
Vue d'ensemble
Description
(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydrocyclopentaquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentaquinoline core, followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and continuous flow chemistry techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine include other tetrahydroquinoline derivatives and bromophenyl-substituted compounds. Examples include:
- Tetrahydroquinoline
- 4-Bromophenylamine
- Cyclopentaquinoline derivatives
Uniqueness
What sets this compound apart is its specific combination of structural features. The presence of both the bromophenyl group and the tetrahydrocyclopentaquinoline core provides unique chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3,20H2/t14-,15+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVBFQSWVXAOH-HDMKZQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


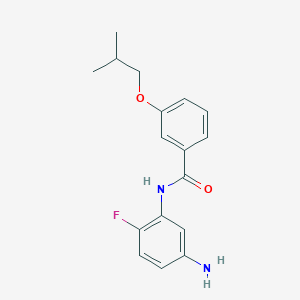
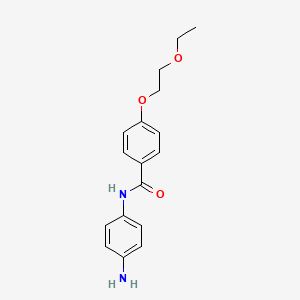
![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)

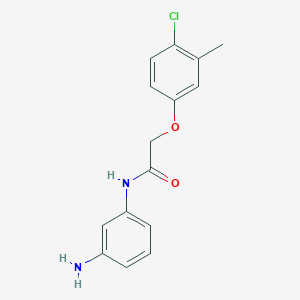
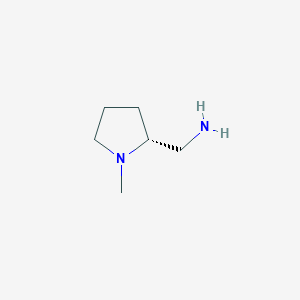
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
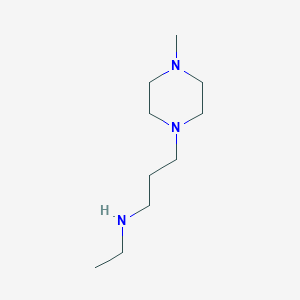
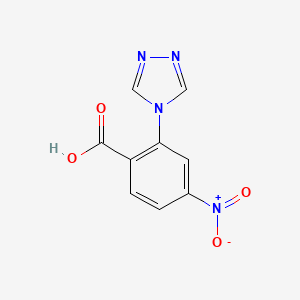
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
